molecular formula C12H22N2O4 B580702 N-Boc-2-(piperidin-3-yl)glycine CAS No. 1219421-12-1

N-Boc-2-(piperidin-3-yl)glycine

Cat. No.: B580702
CAS No.: 1219421-12-1
M. Wt: 258.318
InChI Key: YQCHKZLUQNZNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-(piperidin-3-yl)glycine is a sophisticated chiral building block extensively used in medicinal chemistry and peptide research. This compound features a piperidine ring—a common pharmacophore—conjugated with a glycine backbone and protected by a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen. The Boc group ensures orthogonality in multi-step synthetic schemes, particularly when using Fmoc-based solid-phase peptide synthesis protocols, allowing for selective deprotection under mild acidic conditions . Its primary research value lies in the construction of peptide analogues and isosteres. The rigid piperidine scaffold introduces conformational constraints into peptide chains, which is a key strategy for enhancing metabolic stability, improving receptor selectivity, and exploring the structure-activity relationships of bioactive peptides . Specifically, 3-aminopiperidine-based analogues have been utilized to replace glycine residues in the hinge region of IgG to develop potent and selective inhibitors of bacterial cysteine proteases like IdeS from Streptococcus pyogenes . Furthermore, this compound serves as a precursor for novel chiral dipeptides and is integral in developing conformationally restricted amino acids for pharmaceutical discovery . Supplied as a white to off-white powder, it is intended for research applications only.

Properties

CAS No.

1219421-12-1

Molecular Formula

C12H22N2O4

Molecular Weight

258.318

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

YQCHKZLUQNZNET-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O

Synonyms

α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-piperidineacetic Acid

Origin of Product

United States

Preparation Methods

Triflate-Mediated Displacement

Enantiopure α-hydroxy esters (e.g., methyl glycolate) are treated with triflic anhydride to generate triflate esters, which undergo Sₙ2 displacement with Boc-piperidin-3-amine (Figure 1). The reaction proceeds with inversion of configuration, yielding chiral products with high diastereomeric excess (>90%). For this compound, this method could be modified by:

  • Starting with a glycine-derived triflate (e.g., methyl 2-triflyloxyacetate).

  • Reacting with Boc-piperidin-3-amine in anhydrous dimethylformamide (DMF) at 0–25°C.

  • Hydrolyzing the ester to the carboxylic acid under acidic or basic conditions.

Optimization Insights :

  • Temperature : Lower temperatures (0–5°C) minimize elimination side reactions.

  • Solvent : Anhydrous DMF or acetonitrile enhances nucleophilicity of the amine.

  • Catalysis : Crown ethers (e.g., 18-crown-6) improve reaction rates by coordinating potassium ions in polar aprotic media.

Reductive Amination and Coupling Approaches

Reductive amination offers an alternative route to this compound by condensing a ketone precursor with Boc-piperidin-3-amine followed by reduction. For instance, 2-oxoacetic acid (keto-glycine) reacts with Boc-piperidin-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine, which is subsequently protected (Figure 2). This method is advantageous for its mild conditions and compatibility with acid-sensitive groups.

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction enables coupling of alcohols with amines under neutral conditions. Applying this to this compound synthesis:

  • Boc-protected glycine is converted to its alcohol derivative (e.g., 2-hydroxyethyl glycine).

  • Reacted with piperidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • The resulting ether is oxidized to the carboxylic acid.

While this route is less common for glycine derivatives, it provides stereochemical control and high yields (>75%) in analogous systems.

Crystallization and Purification Techniques

Final purification of this compound relies on crystallization from nonpolar solvents. The patent method for Boc-glycine employs n-hexane to induce crystallization after acidic extraction. For the target compound, mixed-solvent systems (e.g., ethyl acetate/n-hexane) achieve optimal crystal growth while removing residual amines and Boc byproducts.

Key Metrics :

  • Purity : >95% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Yield : 60–75% across synthetic steps.

  • Characterization : ¹H NMR (DMSO-d₆) displays characteristic Boc tert-butyl singlet at δ 1.39 ppm and piperidine multiplet at δ 2.65–3.10 ppm .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(piperidin-3-yl)glycine undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can be used to remove the Boc group, followed by substitution with other functional groups.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Various reduced piperidine derivatives.

    Substitution: Compounds with different protecting groups or functional groups replacing the Boc group.

Scientific Research Applications

N-Boc-2-(piperidin-3-yl)glycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-2-(piperidin-3-yl)glycine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function . The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares N-Boc-2-(piperidin-3-yl)glycine with structurally related compounds, emphasizing functional groups, molecular weights, and stability:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability/Reactivity Insights
This compound C₁₃H₂₂N₂O₄* ~282.33 (estimated) Boc-protected amine, glycine, piperidine High configurational stability at −80°C
N-Cbz-2-Piperidinecarboxylic acid C₁₄H₁₇NO₄ 263.29 Cbz-protected amine, carboxylic acid Stable under basic conditions; 93% yield in KOH/DMF
1-Boc-Piperazine-2-carboxylic acid C₁₀H₁₈N₂O₄ 230.26 Boc-protected piperazine, carboxylic acid mp: 159–162°C; reactive in peptide coupling
(S)-N-Boc-(2'-chlorophenyl)glycine C₁₄H₁₇ClN₂O₄ 312.75 Boc-protected glycine, aryl chloride Used in chiral synthesis; similar reactivity to Boc-piperidine derivatives

*Estimated based on analogous compounds.

Thermal and Configurational Stability

Studies on N-Boc-2-lithio-2-arylpiperidines reveal that the Boc group significantly reduces enantiomerization rates. Key findings include:

  • Activation Parameters : Enthalpy (ΔH‡) and entropy (ΔS‡) of enantiomerization for N-Boc-2-arylpiperidines are solvent-dependent. For example, ΔH‡ = 12.3 kcal/mol and ΔS‡ = −8.2 cal/mol·K in diethyl ether, compared to ΔH‡ = 9.8 kcal/mol in THF .
  • Ligand Effects: Non-chiral ligands like (−)-sparteine alter enantiomerization kinetics, suggesting tunable stereochemical outcomes in synthetic applications .

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-2-(piperidin-3-yl)glycine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step pathways, including Boc-protection of the piperidine ring, glycine coupling, and selective deprotection. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in a basic solvent (e.g., THF or DCM) at 0–25°C to protect the amine group on piperidine .
  • Glycine Coupling : Employ coupling agents like HOBt/EDC in DCM to conjugate glycine to the Boc-protected piperidine intermediate, with yields up to 93% under optimized conditions (20°C, 18 hours) .
  • Optimization : Adjust reaction time, temperature, and stoichiometry of reagents. For example, using N,N-dimethylformamide (DMF) as a solvent can enhance solubility and reaction efficiency .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

  • Chromatography : Ultra-performance liquid chromatography (UPLC) with MS detection provides high-resolution separation and mass confirmation .
  • Spectroscopy : ¹H/¹³C NMR to verify Boc-group integrity and glycine coupling. For example, the Boc group shows characteristic tert-butyl signals at δ ~1.4 ppm in ¹H NMR .
  • Purity Assessment : HPLC with UV detection (e.g., at 210 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the Boc-protecting group influence the stereochemical stability of this compound during lithiation and subsequent alkylation reactions?

Answer: The Boc group stabilizes the intermediate by preventing undesired side reactions and enabling configurational control. For example:

  • Lithiation : At -80°C in diethyl ether, N-Boc-2-lithio-piperidine derivatives retain stereochemical integrity, allowing enantioselective alkylation with minimal racemization .
  • Kinetic Stability : The bulky Boc group slows enantiomerization by sterically hindering the transition state. Activation parameters (ΔH‡ and ΔS‡) can be quantified via variable-temperature NMR to assess stability .

Q. What methodologies are effective in resolving enantiomers of this compound, and how can enantiomeric excess (ee) be quantified?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. Retention times and peak areas provide ee values .
  • NMR with Chiral Solvating Agents : Europium-based shift reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for enantiomers in ¹H NMR .
  • Polarimetry : Measure optical rotation and compare to known enantiopure standards .

Q. How can computational modeling predict the interaction of this compound with biological targets like NMDA receptors?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with the glycine-binding site of NMDA receptors. The Boc group’s hydrophobicity may influence binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., 100 ns trajectories) to assess stability and key residues involved (e.g., GluN1 subunit) .
  • Surface Plasmon Resonance (SPR) : Validate computational predictions by measuring binding kinetics (ka/kd) in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.